molecular formula C7H13NO3 B14035975 (1S,2S)-1-Amino-2-(2-methoxyethyl)cyclopropanecarboxylic acid

(1S,2S)-1-Amino-2-(2-methoxyethyl)cyclopropanecarboxylic acid

Cat. No.: B14035975
M. Wt: 159.18 g/mol
InChI Key: SJLVNZCGISUPHQ-VDTYLAMSSA-N
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Description

(1S,2S)-1-Amino-2-(2-methoxyethyl)cyclopropanecarboxylic acid is a chiral cyclopropane derivative with a unique structure that includes an amino group, a methoxyethyl side chain, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-2-(2-methoxyethyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations One common approach is the use of diazo compounds in the presence of transition metal catalysts to form the cyclopropane ring

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-2-(2-methoxyethyl)cyclopropanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxyethyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oximes, while reduction of the carboxylic acid group may produce alcohols or aldehydes.

Scientific Research Applications

(1S,2S)-1-Amino-2-(2-methoxyethyl)cyclopropanecarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which (1S,2S)-1-Amino-2-(2-methoxyethyl)cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The methoxyethyl side chain and the cyclopropane ring contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-Alkylglutamates: These compounds share structural similarities with (1S,2S)-1-Amino-2-(2-methoxyethyl)cyclopropanecarboxylic acid and are used in similar applications.

    Cyclopropane Amino Acids: Other cyclopropane derivatives with amino groups that exhibit similar reactivity and applications.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of the methoxyethyl side chain, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(1S,2S)-1-amino-2-(2-methoxyethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-11-3-2-5-4-7(5,8)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7+/m1/s1

InChI Key

SJLVNZCGISUPHQ-VDTYLAMSSA-N

Isomeric SMILES

COCC[C@@H]1C[C@]1(C(=O)O)N

Canonical SMILES

COCCC1CC1(C(=O)O)N

Origin of Product

United States

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